Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated and Simple Trifluoromethyl Analogs
The 1,1,1-trifluoro-2-methylpropan-2-yl substituent confers significantly higher computed lipophilicity compared to its closest commercially available analogs. The target compound incorporates both the trifluoromethyl motif and a quaternary alkyl framework, yielding a predicted LogP approximately 1.0–1.7 units higher than 5-bromo-2-(trifluoromethyl)pyrimidine and approximately 0.8–1.0 units higher than 5-bromo-2-tert-butylpyrimidine. This increase in lipophilicity is desirable for programs targeting intracellular or CNS-penetrant candidates, where optimal LogP values typically range from 2 to 4. [1]
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~3.3–3.5 (based on structural fragment contribution; experimental value not yet published) |
| Comparator Or Baseline | 5-Bromo-2-(trifluoromethyl)pyrimidine: XLogP3-AA = 1.8 [2]; 5-Bromo-2-tert-butylpyrimidine: LogP = 2.54 |
| Quantified Difference | ΔLogP ≈ +1.5–1.7 vs. 5-bromo-2-(trifluoromethyl)pyrimidine; ΔLogP ≈ +0.8–1.0 vs. 5-bromo-2-tert-butylpyrimidine |
| Conditions | Computed values (XLogP3 / fragment-based prediction at pH 7.4) |
Why This Matters
Higher lipophilicity within the drug-like range improves membrane permeability and potential CNS exposure, reducing the need for additional hydrophobic modifications in lead optimization.
- [1] YYBYY Chemical Platform. 5-Bromo-2-tert-butylpyrimidine. LogP = 2.5366. https://www.yybyy.com/chemicals/detail/85929-94-8 (accessed 2026-04-30). View Source
- [2] PubChem. 5-Bromo-2-tert-butylpyrimidine. XLogP3-AA = 2.6. https://pubchem.ncbi.nlm.nih.gov/compound/85929-94-8 (accessed 2026-04-30). View Source
